Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester
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Overview
Description
Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a selenocyanato group attached to the benzene ring and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester typically involves the reaction of benzoic acid derivatives with selenocyanate reagents. One common method is the selenocyanation of benzoic acid derivatives using potassium selenocyanate (KSeCN) under mild conditions. The reaction is often carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as a transition metal complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The selenocyanato group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanato group can yield selenol compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions to facilitate ester substitution reactions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol compounds.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenocyanate-containing compounds.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester involves its interaction with molecular targets and pathways within biological systems. The selenocyanato group can undergo redox reactions, generating reactive selenium species that can modulate cellular processes. These reactive species can interact with proteins, enzymes, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 1,1-dimethylethyl ester: Lacks the selenocyanato group, making it less reactive in redox reactions.
Benzoic acid, 3-fluoro-, 1,1-dimethylethyl ester: Contains a fluorine atom instead of a selenocyanato group, resulting in different chemical properties and reactivity.
Benzoic acid, 4-(1E)-1-hepten-1-yl-, 1,1-dimethylethyl ester: Features a heptenyl group, which alters its chemical behavior compared to the selenocyanato derivative.
Uniqueness
The presence of the selenocyanato group in benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester imparts unique redox properties and reactivity, distinguishing it from other benzoic acid derivatives
Biological Activity
Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
- IUPAC Name : this compound
- CAS Number : 602307-41-5
- Molecular Formula : C12H14N2O2Se
- Molecular Weight : 298.31 g/mol
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. In a study assessing various benzoic acid derivatives, compounds similar to 3-selenocyanato-1,1-dimethylethyl ester demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Antioxidant Activity
The antioxidant potential of benzoic acid derivatives has been documented in several studies. The presence of the selenocyanate group enhances the radical scavenging ability of the compound. A comparative analysis showed that compounds with similar structures exhibited higher antioxidant activity than standard antioxidants like ascorbic acid .
Cytotoxic Effects
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's cytotoxicity was assessed using MTT assays, revealing IC50 values in the micromolar range for various cancer cell lines. These findings suggest a potential role for this compound in cancer therapy .
The proposed mechanisms for the biological activity of benzoic acid derivatives include:
- Cell Membrane Disruption : The lipophilic nature allows penetration into bacterial membranes.
- Enzyme Inhibition : Interaction with key metabolic enzymes leads to reduced cellular viability.
- Induction of Apoptosis : Activation of caspases and other apoptotic pathways in cancer cells.
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 3-selenocyanato-. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
3-Selenocyanato Benzoic Acid | 32 | Staphylococcus aureus |
3-Selenocyanato Benzoic Acid | 64 | Escherichia coli |
Study on Cytotoxicity
A recent investigation into the cytotoxic effects of benzoic acid derivatives revealed that the compound significantly inhibited cell growth in multiple cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 22 |
A549 | 18 |
Properties
CAS No. |
602307-41-5 |
---|---|
Molecular Formula |
C12H13NO2Se |
Molecular Weight |
282.21 g/mol |
IUPAC Name |
tert-butyl 3-selenocyanatobenzoate |
InChI |
InChI=1S/C12H13NO2Se/c1-12(2,3)15-11(14)9-5-4-6-10(7-9)16-8-13/h4-7H,1-3H3 |
InChI Key |
CKHNHCYPNQAZFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)[Se]C#N |
Origin of Product |
United States |
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